3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Description
3-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group attached to a spirocyclic dione framework
Properties
IUPAC Name |
3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-17(2)14(12-6-8-13(19)9-7-12)22-16(21)18(15(17)20)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIYVQATLHFILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form the intermediate spirocyclic structure. Subsequent steps may include oxidation and cyclization reactions to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated or cyanated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Industry: It is utilized in the manufacturing of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the spirocyclic dione moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
3-(4-Bromophenyl)propionic acid: A related compound with a propionic acid group instead of the spirocyclic dione.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness: 3-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione stands out due to its unique spirocyclic structure, which provides distinct chemical and biological properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
